molecular formula C12H8BrFN2O B12242894 N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide

Cat. No.: B12242894
M. Wt: 295.11 g/mol
InChI Key: NWTPUHMEOKHMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of N-(3-azido-2-fluorophenyl)pyridine-4-carboxamide.

    Oxidation: Formation of N-(3-bromo-2-fluorophenyl)pyridine-4-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-fluorophenyl)pyridine-4-carboxamide
  • N-(3-bromo-2-chlorophenyl)pyridine-4-carboxamide
  • N-(3-iodo-2-fluorophenyl)pyridine-4-carboxamide

Uniqueness

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and biological properties. Compared to its analogs, this compound may exhibit enhanced binding affinity and selectivity towards certain targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

N-(3-bromo-2-fluorophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8BrFN2O/c13-9-2-1-3-10(11(9)14)16-12(17)8-4-6-15-7-5-8/h1-7H,(H,16,17)

InChI Key

NWTPUHMEOKHMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.